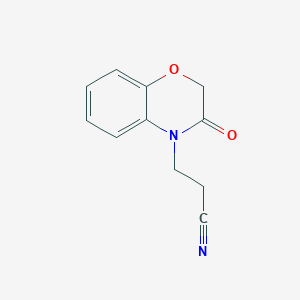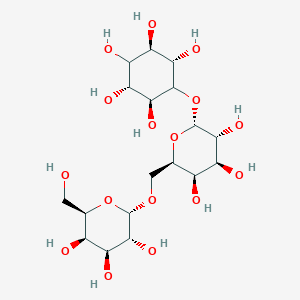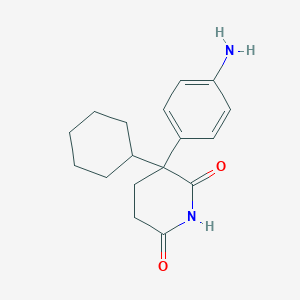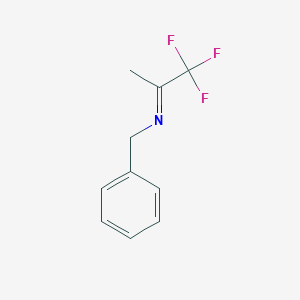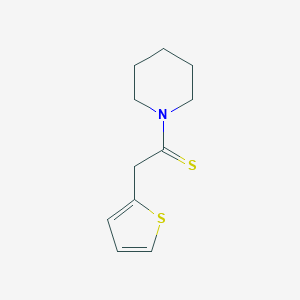
1-(Piperidin-1-yl)-2-(thiophen-2-yl)ethanethione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Piperidin-1-yl)-2-(thiophen-2-yl)ethanethione, also known as PTET, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. PTET is a thioamide derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied.
Mécanisme D'action
1-(Piperidin-1-yl)-2-(thiophen-2-yl)ethanethione inhibits the activity of CBS by binding to the enzyme's active site and blocking the binding of the substrate. This results in the accumulation of homocysteine and a decrease in cysteine and H2S production. The inhibition of CBS by 1-(Piperidin-1-yl)-2-(thiophen-2-yl)ethanethione has been shown to have various effects on different physiological processes, including an increase in blood pressure, a decrease in neurotransmitter release, and an anti-inflammatory effect.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 1-(Piperidin-1-yl)-2-(thiophen-2-yl)ethanethione have been extensively studied. 1-(Piperidin-1-yl)-2-(thiophen-2-yl)ethanethione has been shown to increase blood pressure by inhibiting the production of H2S, which has a vasodilatory effect. 1-(Piperidin-1-yl)-2-(thiophen-2-yl)ethanethione has also been shown to decrease the release of neurotransmitters, including dopamine and serotonin, by inhibiting CBS activity. This effect may contribute to the anti-psychotic and anti-depressant effects of thioamide derivatives. 1-(Piperidin-1-yl)-2-(thiophen-2-yl)ethanethione has also been shown to have an anti-inflammatory effect by inhibiting the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
1-(Piperidin-1-yl)-2-(thiophen-2-yl)ethanethione has several advantages for use in lab experiments. It is a potent inhibitor of CBS and has been shown to have significant effects on different physiological processes. 1-(Piperidin-1-yl)-2-(thiophen-2-yl)ethanethione is also relatively easy to synthesize using different methods. However, 1-(Piperidin-1-yl)-2-(thiophen-2-yl)ethanethione has some limitations for use in lab experiments. It is a reactive compound that can undergo oxidation and degradation, which may affect its activity. 1-(Piperidin-1-yl)-2-(thiophen-2-yl)ethanethione also has low solubility in water, which can make it challenging to use in experiments.
Orientations Futures
There are several future directions for the study of 1-(Piperidin-1-yl)-2-(thiophen-2-yl)ethanethione. One direction is to investigate the effects of 1-(Piperidin-1-yl)-2-(thiophen-2-yl)ethanethione on different physiological processes, including the cardiovascular system, the central nervous system, and the immune system. Another direction is to explore the potential therapeutic applications of 1-(Piperidin-1-yl)-2-(thiophen-2-yl)ethanethione and other thioamide derivatives in the treatment of various diseases, including hypertension, depression, and inflammation. The development of more potent and selective inhibitors of CBS, including 1-(Piperidin-1-yl)-2-(thiophen-2-yl)ethanethione, is also an area of active research.
Méthodes De Synthèse
1-(Piperidin-1-yl)-2-(thiophen-2-yl)ethanethione has been synthesized using different methods, including the reaction of 2-bromo-1-(piperidin-1-yl)ethanone with thiophen-2-ylamine in the presence of a base, and the reaction of 2-chloro-1-(piperidin-1-yl)ethanone with thiophen-2-ylamine under microwave irradiation. The yield of 1-(Piperidin-1-yl)-2-(thiophen-2-yl)ethanethione varies depending on the method used, with the highest yield reported to be 70%.
Applications De Recherche Scientifique
1-(Piperidin-1-yl)-2-(thiophen-2-yl)ethanethione has been used in various scientific research applications, including the study of the mechanism of action of thioamide derivatives. 1-(Piperidin-1-yl)-2-(thiophen-2-yl)ethanethione has been shown to inhibit the activity of cystathionine β-synthase (CBS), an enzyme involved in the transsulfuration pathway that converts homocysteine to cysteine. CBS is also involved in the production of hydrogen sulfide (H2S), a gasotransmitter that has various physiological effects. 1-(Piperidin-1-yl)-2-(thiophen-2-yl)ethanethione has been used to study the role of CBS and H2S in different physiological processes, including cardiovascular function, neurotransmission, and inflammation.
Propriétés
Numéro CAS |
114373-81-8 |
|---|---|
Nom du produit |
1-(Piperidin-1-yl)-2-(thiophen-2-yl)ethanethione |
Formule moléculaire |
C11H15NS2 |
Poids moléculaire |
225.4 g/mol |
Nom IUPAC |
1-piperidin-1-yl-2-thiophen-2-ylethanethione |
InChI |
InChI=1S/C11H15NS2/c13-11(9-10-5-4-8-14-10)12-6-2-1-3-7-12/h4-5,8H,1-3,6-7,9H2 |
Clé InChI |
ACCDAMDDJVYCML-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C(=S)CC2=CC=CS2 |
SMILES canonique |
C1CCN(CC1)C(=S)CC2=CC=CS2 |
Synonymes |
Piperidine, 1-[2-(2-thienyl)-1-thioxoethyl]- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



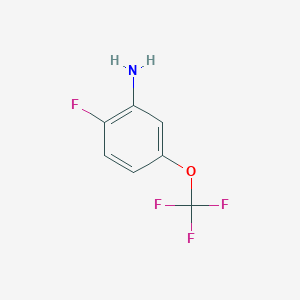
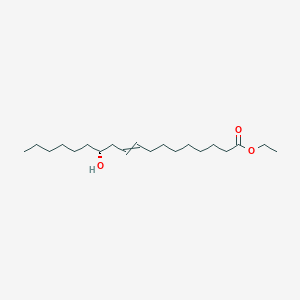


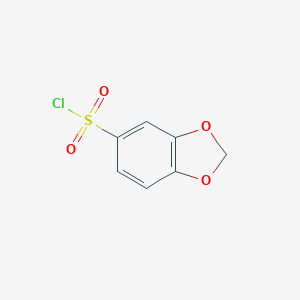
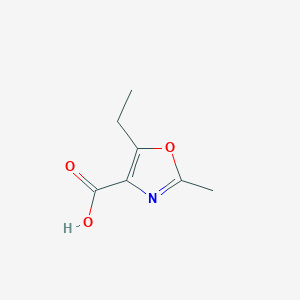
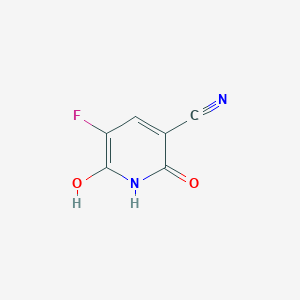
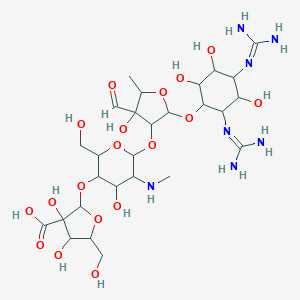
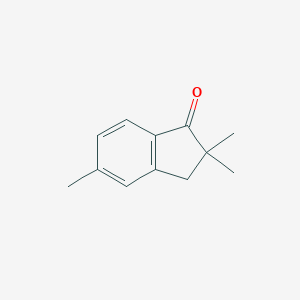
![(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)methanamine hydrochloride](/img/structure/B56698.png)
